

# Application Notes and Protocols for Diisooctyl Adipate in Food Contact Materials

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## Compound of Interest

Compound Name: Diisooctyl adipate

Cat. No.: B073825

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## Introduction

**Diisooctyl adipate** (DIOA), commonly referred to as di(2-ethylhexyl) adipate (DEHA), is a plasticizer extensively utilized in the production of flexible polyvinyl chloride (PVC) films for food packaging. Its primary function is to impart flexibility and durability to the packaging material, particularly at low temperatures. While DIOA is valued for its technical properties, its potential to migrate from packaging into foodstuffs has been a subject of scientific investigation and regulatory oversight. These application notes provide a comprehensive overview of the use of DIOA in food contact materials, including its regulatory status, migration data, and detailed protocols for its analysis.

## Regulatory Status

The use of DIOA in food contact materials is regulated by governmental bodies to ensure consumer safety.

- In the European Union, the specific migration limit (SML) for DEHA is 18 mg/kg of food. This limit is established to restrict the amount of the substance that can transfer from the packaging to the food.
- In the United States, the Food and Drug Administration (FDA) lists di(2-ethylhexyl) adipate as an indirect food additive permitted for use in food contact applications under specific

conditions outlined in the Code of Federal Regulations (CFR), Title 21.

## Applications in Food Contact Materials

DIOA is a preferred plasticizer in food packaging for several reasons:

- **Low-Temperature Flexibility:** It maintains the flexibility of packaging films even at refrigeration and freezing temperatures, preventing the material from becoming brittle and cracking.
- **Clarity:** It contributes to the transparency of PVC films, allowing consumers to view the packaged food product.
- **Compatibility:** DIOA is highly compatible with PVC and other polymers used in food packaging.

Common applications include cling films for wrapping fresh meat, poultry, cheese, and prepared foods.

## Quantitative Data on Migration

The migration of DIOA from food contact materials into food is influenced by several factors, including the fat content of the food, temperature, and contact time. The following tables summarize quantitative data from various studies on the migration of DEHA from PVC films into different food types and simulants.

Food Type	Contact Time & Temperature	Migration Level (mg/kg)	Reference
Uncooked Meat & Poultry	Retail storage	1.0 - 72.8	[1]
Cooked Chicken Portions	Retail storage	9.4 - 48.6	[1]
Cheese	Retail storage	27.8 - 135.0	[1]
Baked Goods & Sandwiches	Retail storage	11 - 212	[1]
Fruit & Vegetables	Retail storage	< 2.0	[1]
Hard Cheese (Kefalotyri)	240 hours under refrigeration	345.4 (18.9 mg/dm <sup>2</sup> )	[2]
Hard Cheese (Edam)	240 hours under refrigeration	222.5 (12.2 mg/dm <sup>2</sup> )	
Soft Cheese (Feta)	240 hours under refrigeration	133.9 (7.3 mg/dm <sup>2</sup> )	
Ham Sausage	4 months	~6.8% of initial amount in film	

## Experimental Protocols

### Protocol 1: Determination of DIOA Migration into Fatty Food Simulants (e.g., Olive Oil)

This protocol describes a standard method for quantifying the migration of DIOA from a plastic food contact material into a fatty food simulant.

#### 1. Materials and Equipment:

- Food contact material (e.g., PVC film)
- Olive oil (as fatty food simulant)

- Migration cells or glass containers with lids
- Incubator or oven
- Gas chromatograph with mass spectrometer (GC-MS)
- Hexane (analytical grade)
- Sodium sulfate (anhydrous)
- DIOA analytical standard
- Volumetric flasks, pipettes, and syringes

## 2. Sample Preparation:

- Cut a precise surface area of the food contact material (e.g., 1 dm<sup>2</sup>).
- Place the sample in a migration cell or glass container.
- Add a known volume of olive oil to achieve a specific surface area to volume ratio (e.g., 6 dm<sup>2</sup>/L).
- Seal the container to prevent evaporation.

## 3. Migration Test:

- Incubate the samples under controlled conditions that simulate the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).

## 4. Sample Extraction:

- After the incubation period, remove the food contact material sample.
- Take a known aliquot of the olive oil.
- Perform a liquid-liquid extraction with hexane to isolate the DIOA.
- Dry the hexane extract with anhydrous sodium sulfate.

- Concentrate the extract to a known volume.

#### 5. GC-MS Analysis:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Injection: Splitless injection of 1  $\mu$ L of the extract.
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 1 minute.
  - Ramp to 280°C at 10°C/minute.
  - Hold at 280°C for 10 minutes.
- Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for DIOA.
- Quantification: Prepare a calibration curve using DIOA analytical standards in hexane. Calculate the concentration of DIOA in the olive oil based on the calibration curve.

## Protocol 2: Analysis of DIOA in a Solid Food Matrix (e.g., Cheese)

This protocol outlines the procedure for extracting and quantifying DIOA from a solid, fatty food matrix.

#### 1. Materials and Equipment:

- Cheese sample in contact with PVC film
- Homogenizer or blender
- Hexane and acetonitrile (analytical grade)

- Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
- Rotary evaporator
- GC-MS system
- DIOA analytical standard

## 2. Sample Preparation and Extraction:

- Take a representative sample of the cheese, avoiding the outer surface that was not in direct contact with the film.
- Homogenize the cheese sample.
- Extract a known weight of the homogenized cheese with a mixture of hexane and acetonitrile.
- Separate the hexane layer containing the fat and DIOA.

## 3. Clean-up:

- Pass the hexane extract through an activated SPE cartridge to remove interfering lipids.
- Elute the DIOA from the cartridge with a suitable solvent.
- Concentrate the eluate using a rotary evaporator.

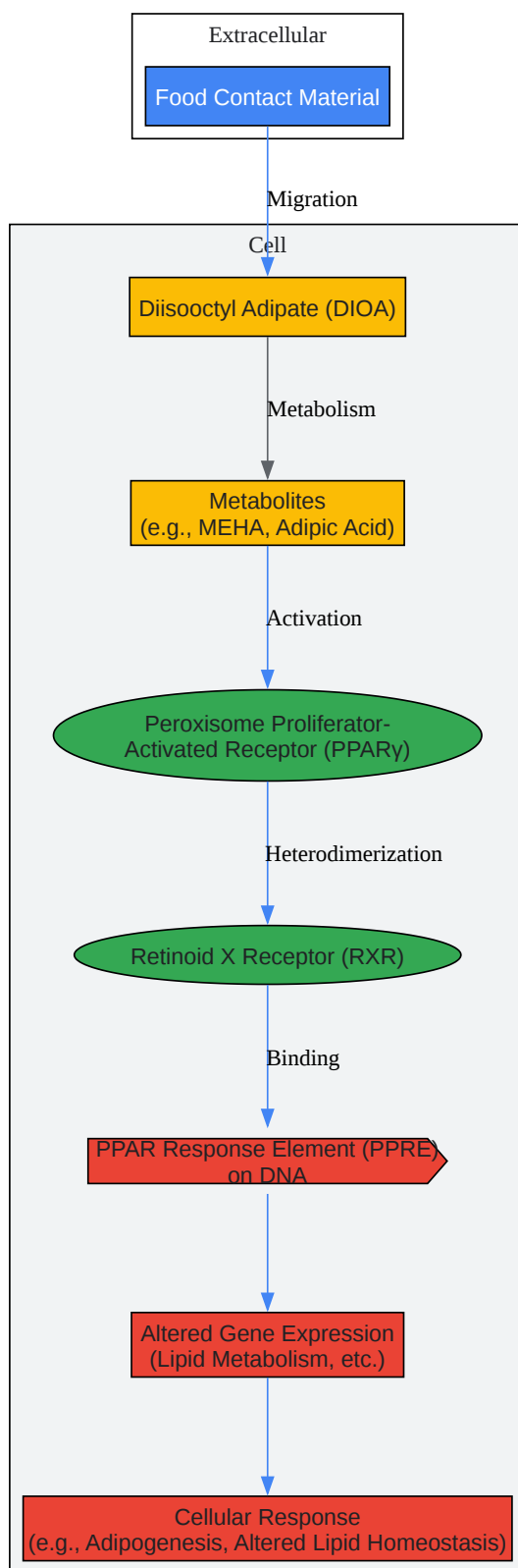
## 4. GC-MS Analysis:

- Follow the GC-MS analysis parameters as described in Protocol 1.
- Quantify the DIOA concentration against a calibration curve prepared with standards in the final solvent.

# Potential Toxicological Pathways

While the acute toxicity of DIOA is low, its potential long-term effects, particularly as an endocrine disruptor, are a subject of ongoing research. Some plasticizers have been shown to

interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a generalized potential pathway for endocrine disruption by plasticizers.



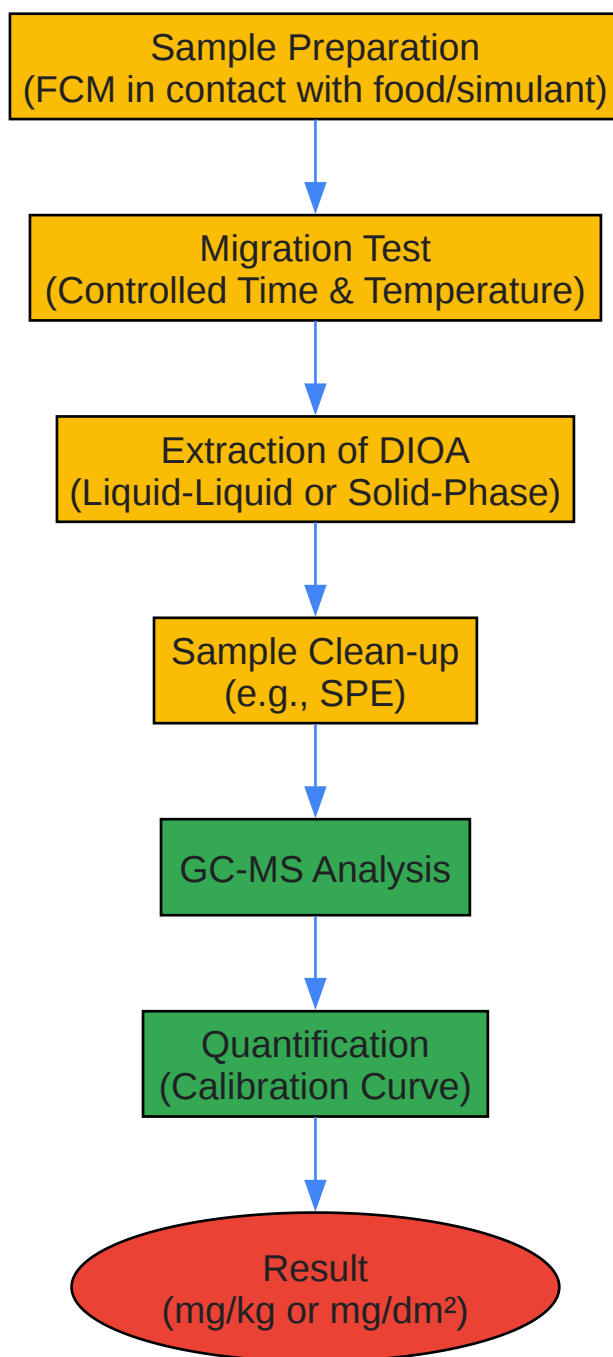
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Caption: Generalized pathway for potential endocrine disruption by DIOA.



## Experimental Workflow

The following diagram outlines the general workflow for the analysis of DIOA migration from food contact materials.



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## References

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